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Compound of Interest

Compound Name: 1-Ethoxymethyl-2-iodoimidazole

Cat. No.: B114127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-
Ethoxymethyl-2-iodoimidazole, a key building block in various research and development

applications. Due to the absence of a single, detailed published protocol, this guide outlines a

robust two-step synthesis based on well-established and analogous chemical transformations.

The synthesis involves the initial N-protection of imidazole with an ethoxymethyl group,

followed by regioselective iodination at the C2 position.

Summary of Physicochemical and Quantitative Data
The following table summarizes key data for the starting materials, intermediate, and final

product.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Physical
Form

Boiling
Point (°C)

CAS
Number

Imidazole C₃H₄N₂ 68.08 Solid 256 288-32-4

Chloromethyl

ethyl ether
C₃H₇ClO 94.54 Liquid 83-84 3188-13-4

1-

(Ethoxymethy

l)-1H-

imidazole

C₆H₁₀N₂O 126.16 Liquid
80-82 (at 15

mmHg)
67319-04-4

n-Butyllithium C₄H₉Li 64.06 Solution - 109-72-8

Iodine I₂ 253.81 Solid 184.3 7553-56-2

1-

Ethoxymethyl

-2-

iodoimidazole

C₆H₉IN₂O 252.05 Solid 51-52[1]
146697-87-

2[2][3]

Proposed Synthetic Pathway
The synthesis of 1-Ethoxymethyl-2-iodoimidazole is proposed to proceed via a two-step

sequence:

Step 1: N-Ethoxymethylation of Imidazole to yield 1-(Ethoxymethyl)-1H-imidazole.

Step 2: Iodination of 1-(Ethoxymethyl)-1H-imidazole via lithiation to yield the final product.
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Imidazole

1-(Ethoxymethyl)-1H-imidazole

1-Ethoxymethyl-2-iodoimidazole

1. NaH, THF
2. ClCH₂OCH₂CH₃

1. n-BuLi, THF, -78 °C
2. I₂

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-Ethoxymethyl-2-iodoimidazole.

Experimental Protocols
Step 1: Synthesis of 1-(Ethoxymethyl)-1H-imidazole
This procedure details the N-alkylation of imidazole using chloromethyl ethyl ether.

Materials and Reagents:
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Reagent Quantity Moles Purity

Imidazole 10.0 g 0.147 mol ≥99%

Sodium Hydride (60%

dispersion in oil)
6.46 g 0.162 mol 60%

Tetrahydrofuran

(THF), anhydrous
200 mL - ≥99.9%

Chloromethyl ethyl

ether
15.2 g (14.5 mL) 0.161 mol ≥95%

Procedure:

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).

The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the

hexane is carefully decanted.

Anhydrous tetrahydrofuran (THF) is added to the flask.

A solution of imidazole in anhydrous THF is added dropwise to the sodium hydride

suspension at 0 °C with stirring.

The reaction mixture is stirred at room temperature for 1 hour to ensure complete

deprotonation.

The flask is cooled back to 0 °C, and chloromethyl ethyl ether is added dropwise.

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is quenched by the slow addition of water.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to afford 1-(Ethoxymethyl)-1H-imidazole

as a colorless liquid.

Step 2: Synthesis of 1-Ethoxymethyl-2-iodoimidazole
This procedure describes the iodination of 1-(Ethoxymethyl)-1H-imidazole at the C2 position via

a lithiation-iodination sequence. This method is based on the principle that N-alkoxyalkyl

protecting groups can direct deprotonation to the adjacent C2 position.[4]

Materials and Reagents:

Reagent Quantity Moles Purity

1-(Ethoxymethyl)-1H-

imidazole
10.0 g 0.079 mol ≥98%

Tetrahydrofuran

(THF), anhydrous
150 mL - ≥99.9%

n-Butyllithium (2.5 M

in hexanes)
35 mL 0.087 mol 2.5 M

Iodine 22.1 g 0.087 mol ≥99.8%

Procedure:

A dry, three-necked round-bottom flask is charged with 1-(Ethoxymethyl)-1H-imidazole and

anhydrous THF under a nitrogen atmosphere.

The solution is cooled to -78 °C using a dry ice/acetone bath.

n-Butyllithium (2.5 M solution in hexanes) is added dropwise to the stirred solution,

maintaining the temperature below -70 °C.

The reaction mixture is stirred at -78 °C for 1 hour.

A solution of iodine in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
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The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room

temperature.

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

The mixture is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 1-
Ethoxymethyl-2-iodoimidazole as a solid.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 1-
Ethoxymethyl-2-iodoimidazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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